molecular formula C10H12ClNO2 B13005725 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13005725
M. Wt: 213.66 g/mol
InChI Key: XRNFLWSTZHNWKQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and an aldehyde functional group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under mild conditions and can be catalyzed by various acids or bases to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid

    Reduction: 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-methanol

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is primarily related to its interaction with biological targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to various physiological effects such as vasodilation and reduced cardiac contractility .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and aldehyde groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-6-methyl-2-oxo-1-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3

InChI Key

XRNFLWSTZHNWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=C(C1=O)C=O)Cl)C

Origin of Product

United States

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